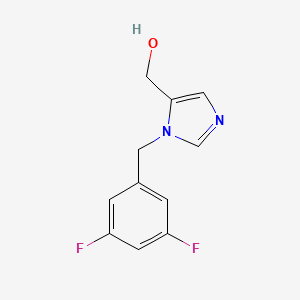
1-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an ethyl and a methyl group. These functional groups could potentially give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and oxadiazole rings would likely contribute to the rigidity of the molecule, while the ethyl and methyl groups could influence its overall polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, which are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could influence its solubility, while the ethyl and methyl groups could affect its volatility .Scientific Research Applications
Fungicidal Activity
Research on related compounds has shown potential fungicidal applications. For instance, compounds with pyrazole and oxadiazole moieties have been evaluated for their effectiveness against plant pathogens such as Rhizoctonia solani, indicating the potential for agricultural applications (Chen, Li, & Han, 2000).
Antimicrobial Properties
Compounds featuring pyrazole and oxadiazole groups have been synthesized and tested for antimicrobial activity. This includes the development of novel compounds with potential as antibacterial agents against common pathogenic bacteria (Asif, Alghamdi, Alshehri, & Kamal, 2021). The structure-activity relationship studies in these compounds help in understanding how modifications in chemical structure can influence biological activity.
Synthetic Methodologies
The synthesis of libraries of compounds containing pyrazole and oxadiazole units demonstrates the interest in these heterocycles for various applications, including as scaffolds in drug discovery (Borisov et al., 2009). Techniques such as parallel liquid-phase synthesis have been employed to efficiently generate diverse compound libraries for screening purposes.
Future Directions
properties
IUPAC Name |
1-[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-14-6-7(4-11-14)9-12-8(5-10-2)15-13-9/h4,6,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWHNFHOWGQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



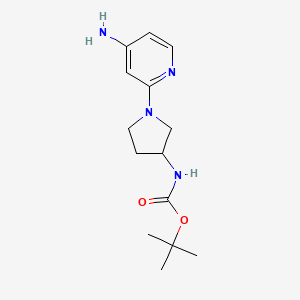
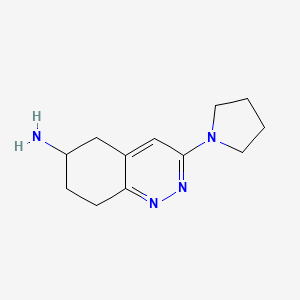

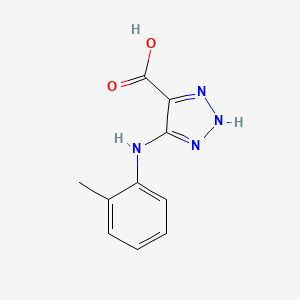
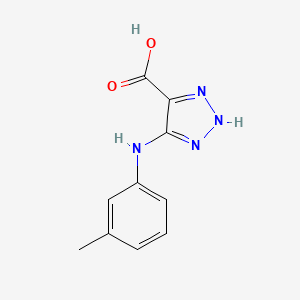
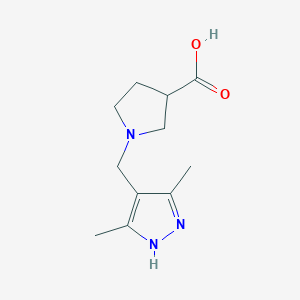
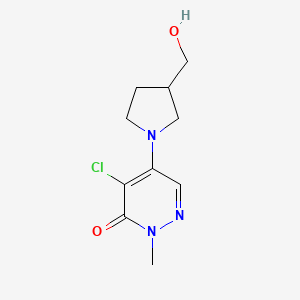
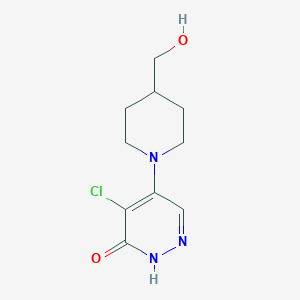
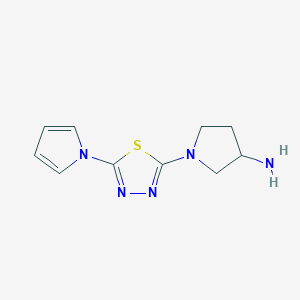
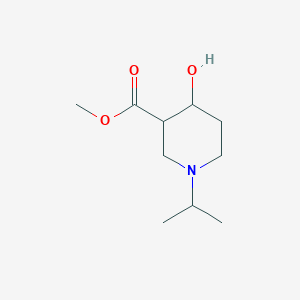
![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
